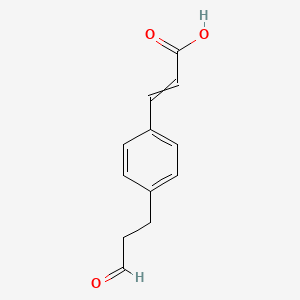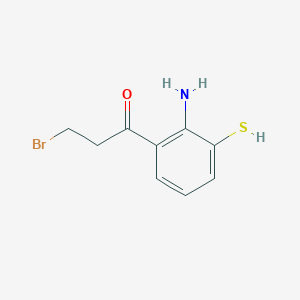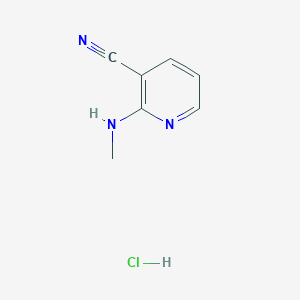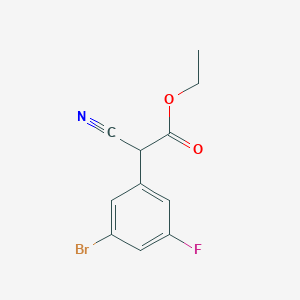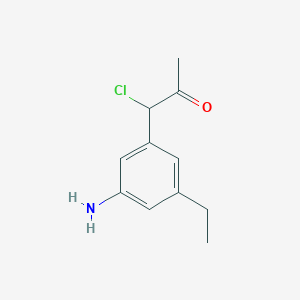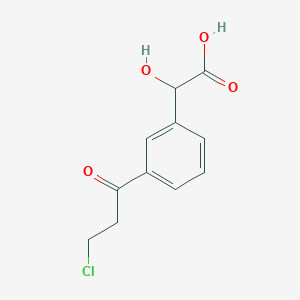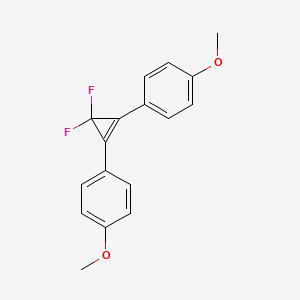
4,4'-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) is an organic compound characterized by the presence of a difluorocyclopropene ring flanked by two methoxybenzene groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) typically involves the following steps:
Formation of the Cyclopropene Ring: The difluorocyclopropene ring is synthesized through a cyclopropanation reaction involving a suitable precursor and a difluorocarbene source.
Attachment of Methoxybenzene Groups: The methoxybenzene groups are introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The difluorocyclopropene ring can be reduced under specific conditions to yield cyclopropane derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Cyclopropane derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic solar cells due to its electronic properties.
Materials Science: Investigated for its potential in creating novel organic semiconductors and thin-film transistors.
Chemical Sensors: Employed in the development of sensors for detecting various chemical species due to its unique reactivity.
作用機序
The mechanism of action of 4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in organic electronics, its mechanism involves the transfer of electrons or holes through the material, facilitated by its conjugated structure and electronic properties .
類似化合物との比較
Similar Compounds
4,4’-(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(methoxybenzene): Similar structure but with a hexafluorocyclopentene ring.
4,4’-(3,3-Difluoro-1-cyclopropene-1,2-diyl)bis(4-methoxybenzene): Similar structure but with different substituents on the aromatic rings.
Uniqueness
4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) is unique due to its difluorocyclopropene ring, which imparts distinct electronic properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications, such as organic electronics and materials science .
特性
分子式 |
C17H14F2O2 |
|---|---|
分子量 |
288.29 g/mol |
IUPAC名 |
1-[3,3-difluoro-2-(4-methoxyphenyl)cyclopropen-1-yl]-4-methoxybenzene |
InChI |
InChI=1S/C17H14F2O2/c1-20-13-7-3-11(4-8-13)15-16(17(15,18)19)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3 |
InChIキー |
WGXYAHHYPLGZFO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C2(F)F)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


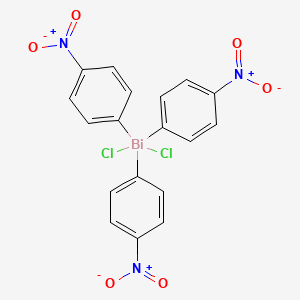
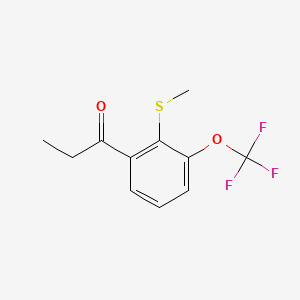


![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
